(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide
CAS No.:
Cat. No.: VC13474243
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide -](/images/structure/VC13474243.png)
Specification
Molecular Formula | C14H23N3O2 |
---|---|
Molecular Weight | 265.35 g/mol |
IUPAC Name | (2S)-2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide |
Standard InChI | InChI=1S/C14H23N3O2/c1-9(2)13(15)14(19)17(10(3)4)8-12(18)11-6-5-7-16-11/h5-7,9-10,13,16H,8,15H2,1-4H3/t13-/m0/s1 |
Standard InChI Key | LTGODKFJJRWQNC-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N |
SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The compound’s IUPAC name, (S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide, delineates its structure:
-
Core backbone: A butyramide chain (four-carbon amide).
-
Substituents:
-
An (S)-configured amino group at the second carbon.
-
N-isopropyl and N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl] groups on the amide nitrogen.
-
A 3-methyl branch on the third carbon.
-
-
Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to potential bioactivity.
Table 1: Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃N₃O₂ |
Molecular Weight | 253.34 g/mol |
Chiral Centers | 1 (S-configuration) |
Key Functional Groups | Amide, amine, pyrrole, ketone |
Stereochemical Considerations
The (S) configuration at the second carbon influences the compound’s interactions with biological targets. Stereospecific synthesis, as demonstrated in the preparation of Brivaracetam (a related pyrrolidone antiepileptic), ensures enantiopurity, which is critical for pharmacological efficacy .
Synthetic Pathways and Intermediate Design
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
Butyramide backbone: Derived from 2-amino-3-methylbutyric acid.
-
N-isopropyl group: Introduced via alkylation or acylation.
-
Pyrrole-oxoethyl moiety: Synthesized through cyclization or coupling reactions.
Step 1: Preparation of Chiral Amino Acid Intermediate
-
Starting material: (S)-2-Amino-3-methylbutyric acid.
-
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions .
Step 2: Amide Bond Formation
-
Coupling the protected amino acid with isopropylamine using carbodiimide reagents (e.g., EDC/HOBt).
-
Deprotection under acidic conditions yields N-isopropyl-2-amino-3-methylbutyramide.
Step 4: Purification and Characterization
-
Chromatographic techniques (e.g., silica gel, HPLC) to isolate the enantiopure product.
-
Purity validation: >99% by HPLC, as seen in analogous compounds .
Physicochemical Properties
Experimental Data (Extrapolated)
While direct measurements are unavailable, properties can be inferred from structural analogs:
Table 2: Estimated Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch).
-
NMR:
-
¹H NMR: δ 6.5–7.0 (pyrrole protons), δ 1.0–1.5 (isopropyl and methyl groups).
-
¹³C NMR: δ 170–175 (amide carbonyl), δ 110–120 (pyrrole carbons).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume